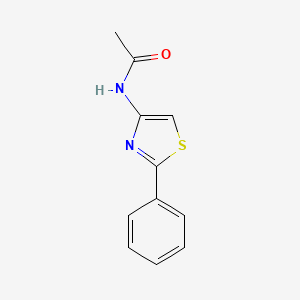

4-Acetamido-2-phenylthiazole

Description

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

N-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C11H10N2OS/c1-8(14)12-10-7-15-11(13-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) |

InChI Key |

OKNFPPODFJAGME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CSC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

4-Acetamido-2-phenylthiazole and its derivatives have shown promising results in antimicrobial studies. Research indicates that thiazole compounds exhibit significant antibacterial properties against various pathogens.

- Mechanism of Action : The mechanism involves the inhibition of bacterial cell wall synthesis and interference with essential cellular processes. For instance, studies have demonstrated that certain thiazole derivatives can inhibit Sortase A, an enzyme critical for bacterial virulence, particularly in Enterococcus faecalis and Staphylococcus aureus .

- Quantitative Assays : In vitro assays have shown that some derivatives possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For example, one study reported MIC values as low as 2 µg/mL against specific strains .

Anticancer Properties

The anticancer potential of 4-acetamido-2-phenylthiazole has been a focal point in recent research.

- Cell Line Studies : Various studies have evaluated the antiproliferative effects of thiazole derivatives against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Certain derivatives have exhibited remarkable activity, with IC50 values indicating potent growth inhibition .

- Selectivity and Toxicity : Notably, some compounds displayed selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective anticancer therapies with fewer side effects .

Drug Development Potential

The structural characteristics of 4-acetamido-2-phenylthiazole make it a suitable scaffold for drug development.

- Synthesis of Derivatives : Researchers have synthesized various derivatives by modifying the phenyl or thiazole moieties to enhance biological activity and pharmacokinetic profiles. For instance, modifications at the para-position of the aromatic ring have been shown to improve activity against resistant cancer cells .

- In Vivo Studies : Animal model studies have indicated that certain derivatives not only inhibit tumor growth but also promote apoptotic pathways in cancer cells, suggesting potential for therapeutic applications in oncology .

Broader Biological Activities

Beyond antimicrobial and anticancer activities, 4-acetamido-2-phenylthiazole exhibits a range of biological effects:

- Anti-inflammatory Activity : Some thiazole derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Antidiabetic Effects : Recent studies suggest potential applications in managing diabetes through mechanisms that involve glucose metabolism regulation .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of 4-acetamido-2-phenylthiazole:

| Application | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | MIC values as low as 2 µg/mL against E. faecalis |

| Anticancer | Inhibits proliferation of cancer cell lines | Significant IC50 values; selective toxicity observed |

| Anti-inflammatory | Reduces inflammation markers | Potential use in inflammatory disease management |

| Antidiabetic | Modulates glucose metabolism | Promising results in animal models |

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Analogues

Derivatives with Modified Acetamido Linkers

Replacement of the acetamido group with alternative functionalities alters solubility and bioactivity:

- 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid (26): Incorporation of a pentanoic acid chain improves water solubility and enables conjugation with biomolecules .

Table 2: Functional Group Impact on Bioactivity

Benzothiazole vs. Thiazole Core Derivatives

Replacing the thiazole core with benzothiazole (e.g., 2-acetamidobenzothiazole ) introduces extended aromaticity, which may enhance DNA intercalation but reduce metabolic stability. For instance, ethyl pyrazole-4-carboxylate derivative 4 demonstrates improved kinase inhibition compared to simpler thiazole analogues .

Table 3: Core Structure Comparison

| Property | 4-Acetamido-2-phenylthiazole | 2-Acetamidobenzothiazole |

|---|---|---|

| Aromatic Surface | Limited | Extended |

| Metabolic Stability | High | Moderate |

| Synthetic Complexity | Low | High |

Preparation Methods

Reaction Mechanism and Reagents

The reaction follows the Hantzsch thiazole synthesis mechanism, where α-haloketones react with thioamides or thioureas. In this case, acetophenone undergoes halogenation (typically with iodine or bromine) to form α-haloacetophenone in situ, which then reacts with thiourea to yield the thiazole ring. The general reaction is:

Iodine is preferred over chlorine or bromine due to milder reaction conditions and easier handling.

Optimized Protocol

-

Reagents : Acetophenone (1 eq), thiourea (1.2 eq), iodine (0.5 eq), ethanol (solvent), sodium acetate (buffer).

-

Procedure :

-

Dissolve acetophenone (10.0 g, 83.3 mmol) and thiourea (7.6 g, 100 mmol) in 150 mL ethanol.

-

Add iodine (10.6 g, 41.7 mmol) gradually under stirring at 0–5°C.

-

Reflux the mixture at 80°C for 4 hours.

-

Cool, filter, and wash the precipitate with cold ethanol.

-

Recrystallize from ethanol/water (1:1) to obtain pale-yellow crystals.

-

Yield : 65–70%.

Purity : >95% (confirmed via HPLC in related studies).

Acetylation of 2-Amino-4-phenylthiazole

The second step involves acetylation of the 2-amino group using acetylating agents such as acetic anhydride or acetyl chloride.

Reaction Mechanism

The primary amine reacts with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide derivative:

Acetylation with Acetyl Chloride

-

Reagents : 2-Amino-4-phenylthiazole (1 eq), acetyl chloride (1.5 eq), pyridine (2 eq), dichloromethane (solvent).

-

Procedure :

-

Dissolve 2-amino-4-phenylthiazole (5.0 g, 25.6 mmol) in 50 mL dichloromethane.

-

Add pyridine (4.1 mL, 51.2 mmol) and cool to 0°C.

-

Slowly add acetyl chloride (2.2 mL, 38.4 mmol) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with ice water, extract with DCM, and dry over Na₂SO₄.

-

Acetylation with Acetic Anhydride

-

Reagents : 2-Amino-4-phenylthiazole (1 eq), acetic anhydride (2 eq), glacial acetic acid (solvent).

-

Procedure :

Comparative Analysis of Methods

| Parameter | Cyclocondensation | Acetylation (AcCl) | Acetylation (Ac₂O) |

|---|---|---|---|

| Reaction Time | 4 hours | 12 hours | 6 hours |

| Yield | 65–70% | 80–85% | 75–78% |

| Solvent | Ethanol | Dichloromethane | Glacial acetic acid |

| Key Advantage | Scalability | High purity | Mild conditions |

The acetyl chloride method offers higher yields and purity, likely due to the stoichiometric control and reduced side reactions. Pyridine neutralizes HCl, preventing protonation of the amine and ensuring complete acetylation.

Challenges and Optimization Strategies

-

Halogen Selection : Iodine minimizes side products compared to bromine or chlorine.

-

Temperature Control : Exothermic acetylation requires cooling to prevent decomposition.

-

Recrystallization : Ethanol/water (1:1) yields pure 2-amino-4-phenylthiazole, while ethanol alone is optimal for the final acetamido derivative .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Acetamido-2-phenylthiazole, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via condensation of 2-amino-4-phenylthiazole with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst . Reaction efficiency depends on solvent choice (e.g., ethanol or acetone), catalyst loading, and temperature control. For example, AlCl₃ facilitates nucleophilic acyl substitution, but excess catalyst may lead to side reactions. Optimization studies suggest maintaining a 1:1.2 molar ratio of amine to acetonitrile at 80–90°C for 6–8 hours .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 4-Acetamido-2-phenylthiazole?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., acetamido methyl protons at δ 2.1–2.3 ppm; thiazole ring carbons at δ 160–170 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of acetamido at ~1650 cm⁻¹, thiazole C=N at ~1520 cm⁻¹) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content (e.g., C₁₁H₁₀N₂OS requires C 59.44%, H 4.54%, N 12.60%, S 14.43%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or IR band shifts) may arise from impurities or tautomeric forms. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating coupled protons and carbons .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 223.06 for C₁₁H₁₁N₂OS⁺) .

- X-ray Crystallography : Provides definitive proof of molecular geometry if single crystals are obtainable .

Q. What in silico strategies are effective for predicting the bioactivity of thiazole derivatives like 4-Acetamido-2-phenylthiazole?

- Methodological Answer :

- Molecular Docking : Models interactions with target proteins (e.g., antimicrobial enzymes). For example, docking into Staphylococcus aureus dihydrofolate reductase reveals hydrogen bonding with Asp27 and hydrophobic contacts with Phe92 .

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial potency .

Q. How to design structure-activity relationship (SAR) studies for thiazole derivatives to optimize pharmacological properties?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with halogen (F, Cl), methoxy, or nitro groups at the phenyl or thiazole positions .

- Biological Assays : Test against Gram-positive/-negative bacteria (MIC assays) or cancer cell lines (MTT assays). For example, fluorophenyl analogs show enhanced lipophilicity and membrane penetration, improving MIC values by 4–8× compared to parent compounds .

Q. What methods are recommended for analyzing stability and degradation products of 4-Acetamido-2-phenylthiazole under various conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/alkaline conditions.

- HPLC-MS : Monitors degradation kinetics and identifies products (e.g., hydrolysis of the acetamido group yields 2-amino-4-phenylthiazole) .

- Accelerated Stability Testing : Uses Arrhenius plots to predict shelf life under standard storage conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate Binding Assumptions : Ensure docking protocols account for solvent effects or protein flexibility.

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding affinity directly .

- Meta-Analysis : Compare results with structurally similar thiazoles (e.g., 4-(4-chlorophenyl)thiazole derivatives) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.